molecular formula C15H17N3O2S B6564996 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 923695-00-5

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B6564996
CAS RN: 923695-00-5
M. Wt: 303.4 g/mol
InChI Key: NBKIROJGWIRCBK-UHFFFAOYSA-N
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Description

This compound is a derivative of acetamide and thiazole, both of which are important structures in medicinal chemistry. Acetamides are known for their wide range of biological activities, including analgesic and anti-inflammatory effects . Thiazoles are heterocyclic compounds that are also found in many biologically active molecules .


Molecular Structure Analysis

The molecule contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide is widely used in scientific research applications due to its wide range of effects on various biological systems. It has been used in studies of enzyme inhibition, drug metabolism, and signal transduction pathways. It has also been used to study the effect of drugs on the nervous system and to investigate the mechanisms of action of various drugs. Additionally, this compound has been used to study the pharmacokinetics of various drugs and to investigate the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, including G-protein-coupled receptors, protein kinases, and phosphatases. It is also thought to modulate the activity of various neurotransmitters, such as dopamine and serotonin, as well as modulate the activity of various enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on various biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine and serotonin. It has also been found to modulate the activity of various other enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available for purchase. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can also make it difficult to work with.

Future Directions

There are several potential future directions for research on 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide. One potential area of research is the development of new synthesis methods to produce this compound. Additionally, further research could be conducted into the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted into the pharmacokinetics of this compound and its effects on various drug metabolism pathways. Finally, further research could be conducted into the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory agent or its potential use as an antidepressant.

Synthesis Methods

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide is synthesized through a process known as the Mannich reaction, which involves the condensation of aldehydes and ketones with amines and an acid catalyst. The reaction is typically carried out in aqueous or organic solvents at temperatures between 0-100°C. The product of the reaction is a heterocyclic amine, which can be further modified to produce this compound. The synthesis of this compound can also be achieved through the reaction of 4-methylbenzaldehyde and 2-amino-1,3-thiazole-4-carboxylic acid in the presence of an acid catalyst.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-3-5-12(6-4-10)8-16-14(20)7-13-9-21-15(18-13)17-11(2)19/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKIROJGWIRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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